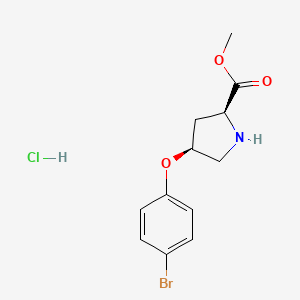
Carbamato de tert-butilo (2-((4-clorobencil)amino)etil)
Descripción general
Descripción
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and an aminoethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during synthesis is particularly valuable in the development of complex molecules.
Medicine: In medicinal chemistry, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is used in the synthesis of drug candidates. Its stability and reactivity make it a useful intermediate in the production of various therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its role as a protecting group in organic synthesis is crucial for the manufacture of high-purity chemicals.
Mecanismo De Acción
Mode of Action
The mode of action of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate involves interactions at the benzylic position . These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s chlorine atom and the benzyl group may play crucial roles in these interactions .
Biochemical Pathways
Based on its structure, it may influence pathways involving aromatic compounds and amines .
Result of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate . For instance, the compound’s storage conditions can affect its stability .
Análisis Bioquímico
Biochemical Properties
Tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interaction with proteins can influence their structure and function, leading to changes in cellular processes .
Cellular Effects
The effects of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can result in altered cell function, including changes in growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key metabolic enzymes, leading to changes in overall metabolic homeostasis . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization is important for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorobenzylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the aminoethyl group.
Reduction: Reduced derivatives of the chlorobenzyl group.
Substitution: Substituted derivatives at the chlorobenzyl position.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
Uniqueness: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.
Propiedades
IUPAC Name |
tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZSMOJVQTZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)
![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)
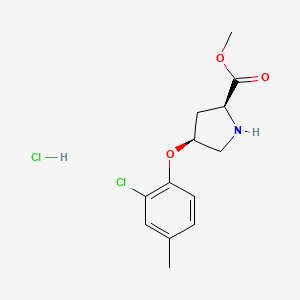
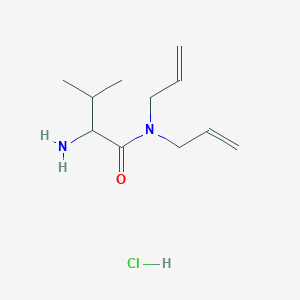
![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1456317.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
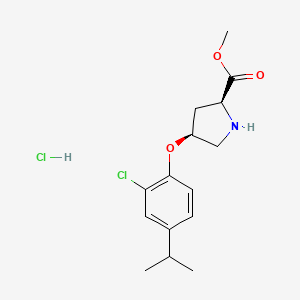
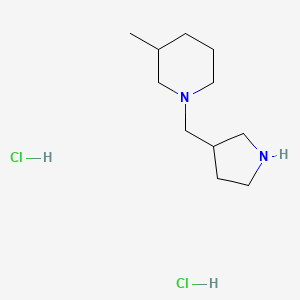
![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
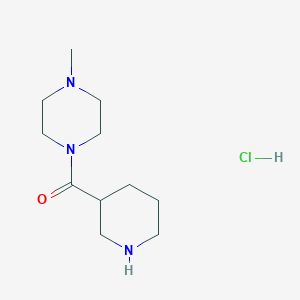
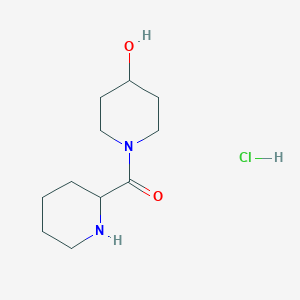

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
